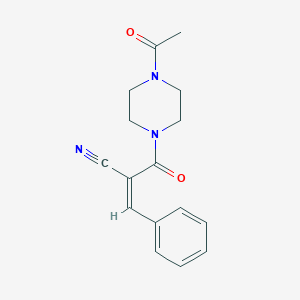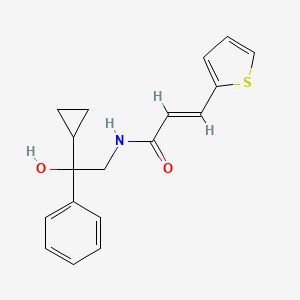
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research to study the biological mechanisms of various diseases. CPTH2 is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with thiophene-2-carboxylic acid chloride, followed by the addition of acryloyl chloride to form the final product.
Starting Materials
2-cyclopropyl-2-hydroxy-2-phenylethylamine, thiophene-2-carboxylic acid chloride, acryloyl chloride
Reaction
Step 1: 2-cyclopropyl-2-hydroxy-2-phenylethylamine is reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide., Step 2: Acryloyl chloride is added to the reaction mixture and the reaction is allowed to proceed to form the final product (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide., Step 3: The product is purified by column chromatography using a suitable solvent system.
Mechanism Of Action
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is a competitive inhibitor of HATs, which binds to the acetyl-CoA binding site of the enzyme. The inhibition of HAT activity by (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide leads to a decrease in histone acetylation, which in turn affects gene expression. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects in various cell types. In cancer cells, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis, and to inhibit tumor growth in vivo. In neurons, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. In macrophages, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of HATs, and has been shown to have therapeutic potential in several diseases. However, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide also has some limitations. It is a small molecule inhibitor, which may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, the off-target effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide on other enzymes and pathways are not well understood.
Future Directions
There are several future directions for research on (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the investigation of the off-target effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide on other enzymes and pathways. Additionally, the therapeutic potential of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide in other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation. Finally, the development of more effective delivery methods for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide may improve its bioavailability and efficacy in vivo.
Scientific Research Applications
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied in scientific research due to its potent inhibitory effects on HATs. HATs are enzymes that catalyze the acetylation of histone proteins, which play a critical role in regulating gene expression. Dysregulation of HAT activity has been implicated in various diseases, including cancer, neurodegenerative diseases, and inflammation. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of several HATs, including p300, CBP, and PCAF, and has been used as a tool compound to study the biological mechanisms of these diseases.
properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWKCSOHRZVAOB-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CS2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)
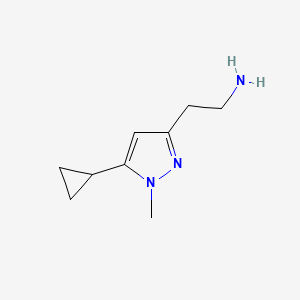
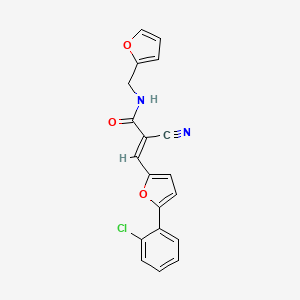
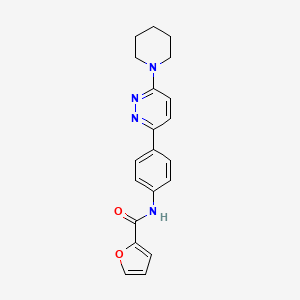
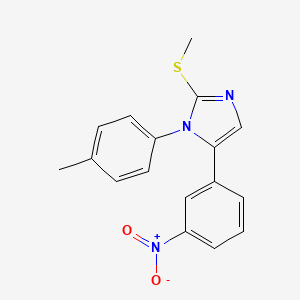
![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)
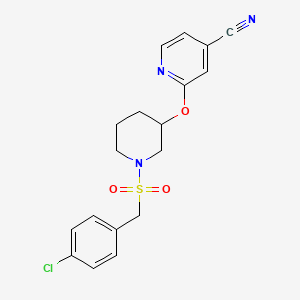
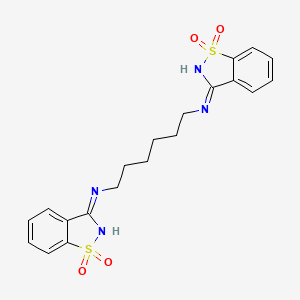
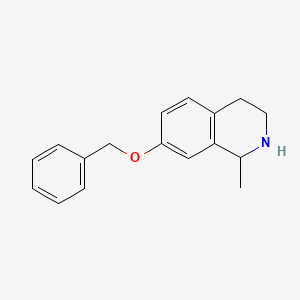
![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)
